1-Nonene, 9-chloro-

概要

説明

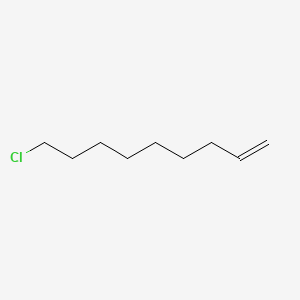

“1-Nonene, 9-chloro-” is a chemical compound with the molecular formula C9H17Cl . It is also known by other names such as 9-chloronon-1-ene and 872-06-0 . The molecular weight of this compound is 160.68 g/mol .

Synthesis Analysis

The synthesis of 1-Nonene, 9-chloro- involves the use of palladium complexes, halides, and transfer reactions . It can be produced from chlorides, yields, and tetrahydrofuran in the presence of sodium formate . The chloride and phosphine react with 9-chloro-1-nonene to produce catalytic reduction .Molecular Structure Analysis

The molecular structure of 1-Nonene, 9-chloro- is represented by the InChIKey AJGQFZNQNJVFQX-UHFFFAOYSA-N . It has a Canonical SMILES representation as C=CCCCCCCCCl . The compound has a complexity of 69.1 as computed by Cactvs 3.4.8.18 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Nonene, 9-chloro- include a molecular weight of 160.68 g/mol . It has a XLogP3 value of 4.7, indicating its lipophilicity . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 7 . The exact mass and monoisotopic mass of the compound are 160.1018782 g/mol . The topological polar surface area of the compound is 0 Ų .科学的研究の応用

Influence of Chlorine Substituents on Biological Activity

Chlorine atoms are modulators of activity in biologically active molecules. Their introduction can significantly enhance or reduce the intrinsic biological activity of compounds. Chlorinated chemicals are crucial in pharmaceuticals and crop protection, demonstrating that chlorinated compounds are not inherently toxic and can lead to safer, more selective, and environmentally friendly products (Klaus, 2000).

Gas-Phase Reactions of Organic Compounds

Chlorine atoms play a significant role in the atmospheric chemistry of organic compounds. Studies on isoprene and its major oxidation products highlight the importance of accurately representing oxidation processes involving chlorine atoms for understanding their environmental impacts (Wennberg et al., 2018).

Stabilization and Controlled Release of Gaseous Compounds

Chlorinated compounds like chlorine dioxide are used in the preservation of fresh produce. Various methods for the stabilization and controlled release of such active compounds have been developed, demonstrating the utility of chlorinated compounds in improving safety and quality in food science (Chen et al., 2020).

Environmental and Health Impacts

Research on the environmental and health impacts of chlorinated volatile organic compounds (Cl-VOCs) includes their sources, potential health impacts, and current remediation technologies. This highlights the importance of monitoring and managing Cl-VOCs to mitigate their effects on human health and the environment (Huang et al., 2014).

Chlorite Geothermometry

Chlorite minerals, used in geothermometry, reflect the physicochemical conditions of their formation. Understanding the relationship between chlorite composition and formation temperature can aid in geological studies, including ore deposit genesis and metamorphism (de Caritat et al., 1993).

Safety and Hazards

The safety data sheets for 1-Nonene, 9-chloro- indicate that it is a combustible liquid . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is advised . It should be stored in a well-ventilated place and the container should be kept tightly closed .

作用機序

Target of Action

As an organic compound, it may interact with various biological molecules depending on its chemical structure and properties .

Mode of Action

9-Chloronon-1-ene is a chemically reactive compound that can participate in a series of organic reactions, such as addition reactions, hydrogenation reactions, and halogenation reactions . The specific mode of action would depend on the biological target and the type of reaction it undergoes.

Biochemical Pathways

Given its reactivity, it could potentially influence a variety of biochemical pathways depending on the specific biological context .

Pharmacokinetics

It is known that 9-chloronon-1-ene is soluble in common organic solvents like ethanol and dimethylformamide, but insoluble in water . This suggests that its bioavailability could be influenced by these solubility characteristics.

Result of Action

As a reactive organic compound, it could potentially cause a variety of effects depending on the specific biological context .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 9-chloronon-1-ene. For instance, its reactivity suggests that it might be sensitive to factors such as temperature, pH, and the presence of other reactive substances . Moreover, as an organohalide, it has certain toxicity and precautions should be taken to avoid skin contact, inhalation, or ingestion .

生化学分析

Biochemical Properties

1-Nonene, 9-chloro- plays a significant role in biochemical reactions, particularly in the synthesis of surfactants and lubricants. It interacts with various enzymes and proteins, facilitating the formation of nonylphenol, a precursor to detergents. The interaction between 1-Nonene, 9-chloro- and enzymes such as P450 decarboxylase and nonheme iron decarboxylase is essential for its conversion into useful products. These enzymes catalyze the removal of chlorine atoms, enabling the formation of desired compounds .

Cellular Effects

1-Nonene, 9-chloro- influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in lipid metabolism and stress response. Additionally, 1-Nonene, 9-chloro- can modulate cell signaling pathways by interacting with membrane-bound receptors, leading to changes in cellular responses . Its impact on cellular metabolism includes alterations in the production of reactive oxygen species (ROS) and the regulation of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of 1-Nonene, 9-chloro- involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 1-Nonene, 9-chloro- binds to specific receptors on the cell membrane, triggering a cascade of intracellular signaling events. This binding can lead to the activation or inhibition of various enzymes, such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . Additionally, 1-Nonene, 9-chloro- can influence gene expression by interacting with transcription factors and modulating their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Nonene, 9-chloro- change over time due to its stability and degradation. Studies have shown that 1-Nonene, 9-chloro- is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of by-products . Long-term exposure to 1-Nonene, 9-chloro- in in vitro and in vivo studies has demonstrated its potential to cause oxidative stress and alter cellular functions, highlighting the importance of monitoring its stability and degradation products.

Dosage Effects in Animal Models

The effects of 1-Nonene, 9-chloro- vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and can be metabolized efficiently by the liver. At higher doses, 1-Nonene, 9-chloro- can cause adverse effects, including liver damage, oxidative stress, and disruption of metabolic processes . Threshold effects have been observed, where a certain dosage level triggers significant toxicological responses, emphasizing the need for careful dosage management in experimental studies.

Metabolic Pathways

1-Nonene, 9-chloro- is involved in various metabolic pathways, including those related to lipid metabolism and detoxification. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which facilitate its biotransformation and elimination from the body . The metabolic pathways of 1-Nonene, 9-chloro- also involve the production of intermediate metabolites that can influence metabolic flux and alter the levels of key metabolites in cells.

Transport and Distribution

Within cells and tissues, 1-Nonene, 9-chloro- is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, 1-Nonene, 9-chloro- can bind to intracellular proteins, affecting its localization and accumulation . The distribution of 1-Nonene, 9-chloro- within tissues is influenced by its lipophilicity and affinity for specific cellular compartments.

Subcellular Localization

The subcellular localization of 1-Nonene, 9-chloro- is critical for its activity and function. It is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in lipid metabolism and oxidative stress response . Targeting signals and post-translational modifications play a role in directing 1-Nonene, 9-chloro- to specific subcellular compartments, ensuring its proper function and regulation within the cell.

特性

IUPAC Name |

9-chloronon-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17Cl/c1-2-3-4-5-6-7-8-9-10/h2H,1,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGQFZNQNJVFQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061235 | |

| Record name | 1-Nonene, 9-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872-06-0 | |

| Record name | 9-Chloro-1-nonene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nonene, 9-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nonene, 9-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Nonene, 9-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Chloro-1-nonene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345390.png)

![trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345391.png)

![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345395.png)

![cis-4-[2-(2-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345396.png)

![cis-4-[2-(4-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345398.png)

![cis-4-[2-(4-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345399.png)

![cis-4-[2-(3-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345400.png)

![cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345401.png)